N-[3-({2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)phenyl]adamantane-1-carboxamide
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Overview
Description
N~1~-[3-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a unique structure combining an adamantane core with a thiadiazole moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of anticancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole moiety. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides under acidic conditions . The adamantane core is then introduced through a series of coupling reactions, often involving the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted aromatic derivatives .
Scientific Research Applications
N~1~-[3-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N1-[3-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt the signaling processes that promote cell proliferation and survival, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole moiety and exhibits similar biological activities.
2-Amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with potential anticancer properties.
5-Amino-pyrazoles: These compounds also contain nitrogen and sulfur heterocycles and are used in medicinal chemistry for their diverse biological activities.
Uniqueness
N~1~-[3-({2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETYL}AMINO)PHENYL]-1-ADAMANTANECARBOXAMIDE is unique due to its combination of an adamantane core with a thiadiazole moiety. This unique structure imparts enhanced stability and specific biological activities that are not observed in other similar compounds .
Properties
Molecular Formula |
C21H25N5O2S2 |
---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[3-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H25N5O2S2/c22-19-25-26-20(30-19)29-11-17(27)23-15-2-1-3-16(7-15)24-18(28)21-8-12-4-13(9-21)6-14(5-12)10-21/h1-3,7,12-14H,4-6,8-11H2,(H2,22,25)(H,23,27)(H,24,28) |
InChI Key |
OIPOIBGHOGDCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)CSC5=NN=C(S5)N |
Origin of Product |
United States |
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